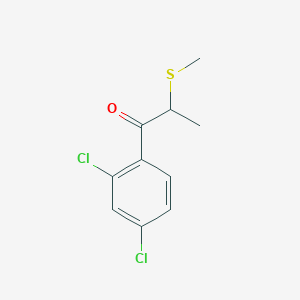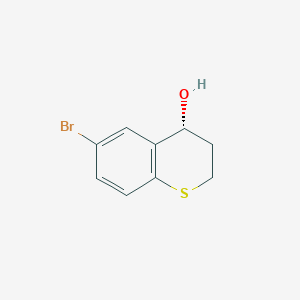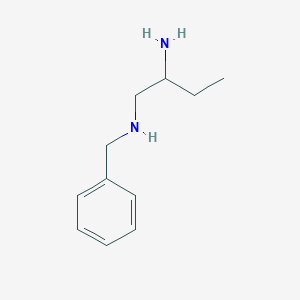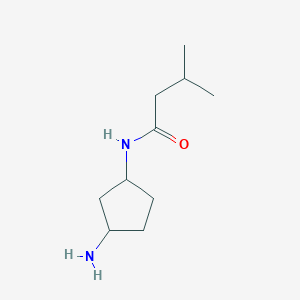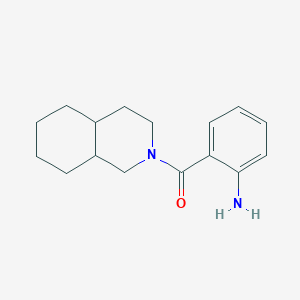![molecular formula C11H9NO B13176915 2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves a multi-step process. One common method includes the reaction of indene derivatives with epoxides under specific conditions. For instance, the reaction between ninhydrin and malononitrile in the presence of hydrazonyl chlorides in ethanol at room temperature has been reported to yield spirocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.
Aplicaciones Científicas De Investigación
2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydrospiro[indene-1,2’-oxirane]
- Spiro[indene-2,3’-pyrazole] derivatives
- Spirocyclic oxindoles
Uniqueness
2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is unique due to its specific combination of an indene moiety with an oxirane ring and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H9NO |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-10-11(13-10)6-5-8-3-1-2-4-9(8)11/h1-4,10H,5-6H2 |
Clave InChI |
AUBRMGLWPVUANJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C(O2)C#N)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


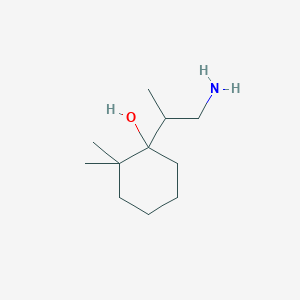
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)

![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
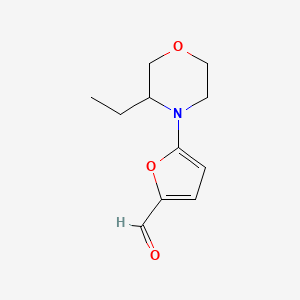
![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
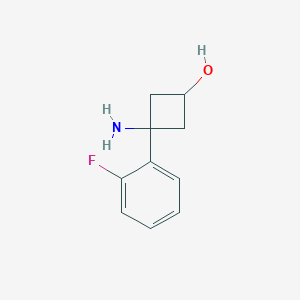
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
